1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- (CAS 86335-42-4) is a highly functionalized, bench-stable building block engineered for the modular synthesis of 5-methoxyindole-based therapeutics and complex alkaloids. By integrating a highly reactive C3-iodine atom for transition-metal-catalyzed cross-coupling, a 5-methoxy substituent tailored for serotonergic and melatonergic pharmacophores, and an N-phenylsulfonyl protecting group, this compound provides a precise synthetic handle [1]. The N-phenylsulfonyl moiety not only prevents unwanted N-alkylation and C2-side reactions but also significantly enhances the oxidative and thermal stability of the otherwise labile 3-iodoindole core, making it a reliable, procurement-ready precursor for scalable pharmaceutical manufacturing [2].
Substituting this specific compound with its unprotected analog (3-iodo-5-methoxy-1H-indole) or its brominated counterpart (3-bromo-5-methoxy-1-(phenylsulfonyl)-1H-indole) introduces severe process liabilities. Unprotected 3-iodoindoles are highly susceptible to photo-degradation and spontaneous dimerization, leading to poor shelf-life and unpredictable assay reproducibility [1]. Furthermore, attempting cross-coupling on unprotected indoles often results in competing N-arylation, requiring excess reagents and complex purification. Conversely, utilizing the 3-bromo analog requires elevated temperatures (often >80°C) and strong bases for palladium-catalyzed couplings, conditions that frequently trigger premature cleavage of the base-sensitive N-phenylsulfonyl protecting group [2]. The 3-iodo-N-phenylsulfonyl combination provides the exact kinetic window required for mild, high-yielding C3-functionalization without compromising the protecting group.
The C3-iodo substituent offers significantly faster oxidative addition rates compared to the bromo analog, allowing for palladium-catalyzed cross-couplings at near-ambient temperatures. While 3-bromo-1-(phenylsulfonyl)indoles typically require heating to 80–100°C to achieve full conversion, the 3-iodo derivatives routinely reach >90% yield at 25–40°C [1]. This temperature reduction is critical because the N-phenylsulfonyl group is prone to basic hydrolysis at elevated temperatures.
| Evidence Dimension | Reaction temperature and yield in Pd-catalyzed couplings |
| Target Compound Data | >90% conversion at 25–40°C |
| Comparator Or Baseline | 3-Bromo analog (requires 80–100°C for comparable conversion) |
| Quantified Difference | 40–60°C reduction in required reaction temperature |
| Conditions | Standard Suzuki/Sonogashira coupling with Pd catalysts and mild base |
Procuring the iodo-variant enables mild-condition synthesis, which preserves the base-sensitive N-phenylsulfonyl group and improves overall batch yields.
Unprotected 3-iodoindoles are notoriously unstable, rapidly undergoing photo-oxidation and dimerization, which limits their commercial viability and requires in-situ generation. The addition of the electron-withdrawing N-phenylsulfonyl group deactivates the electron-rich indole core, extending the ambient shelf-life of the 3-iodo derivative from mere days to over 6 months without significant degradation [1].
| Evidence Dimension | Ambient shelf-life and resistance to degradation |
| Target Compound Data | Stable for >6 months under standard storage |
| Comparator Or Baseline | Unprotected 3-iodo-5-methoxyindole (degrades within days) |
| Quantified Difference | Orders-of-magnitude improvement in handling stability |
| Conditions | Standard laboratory storage (room temperature, ambient light) |
Eliminates the need for strictly controlled, sub-zero storage and in-situ generation, streamlining bulk procurement and manufacturing workflows.
During basic cross-coupling or electrophilic substitution, unprotected indoles often suffer from competing N-alkylation or N-arylation, reducing the yield of the desired C3-functionalized product by 15-30%. The N-phenylsulfonyl group completely blocks the nitrogen lone pair, ensuring >98% regioselectivity for reactions at the C3 position [1]. This orthogonal protection strategy is essential for complex alkaloid synthesis.
| Evidence Dimension | Regioselectivity of C3-coupling |
| Target Compound Data | >98% selectivity for C3-functionalization |
| Comparator Or Baseline | Unprotected indole (exhibits 15-30% competing N-functionalization) |
| Quantified Difference | Eliminates up to 30% off-target N-functionalization |
| Conditions | Basic cross-coupling or electrophilic substitution environments |
High regioselectivity directly translates to lower purification costs, reduced reagent waste, and higher reproducible yields in late-stage synthesis.
The 5-methoxy group perfectly mimics the pharmacophore of serotonin and melatonin. Combined with the high C3-reactivity demonstrated in Section 3, this compound is a highly effective starting material for developing novel central nervous system (CNS) therapeutics where precise C3-substitution is required [1].
Ideal for process workflows requiring the attachment of complex, temperature-sensitive alkynes or aryl boronic acids to the indole C3 position. The superior oxidative addition kinetics of the iodine atom allow these couplings to proceed at room temperature, preventing the thermal degradation of the N-phenylsulfonyl group [2].
Serves as a stable, advanced building block for the construction of complex polycyclic indole alkaloids (e.g., ellipticine or carbazole derivatives). The enhanced bench stability and absolute regioselectivity provided by the N-protection streamline early-stage synthesis and purification [1].